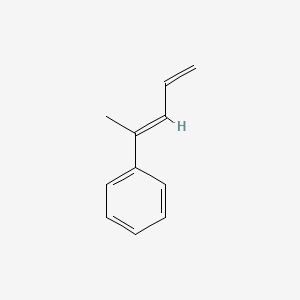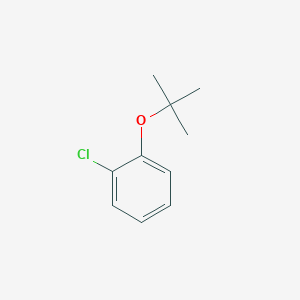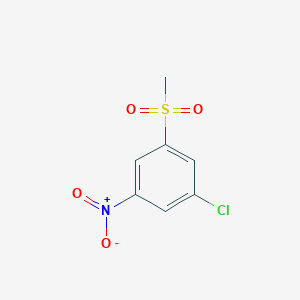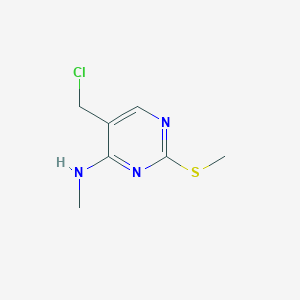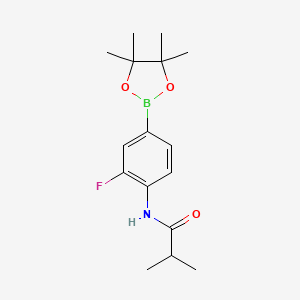![molecular formula C9H7F6NO B13983813 (R)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13983813.png)
(R)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine is a fluorinated organic compound that has garnered interest in various fields of scientific research. The presence of trifluoromethoxy and trifluoromethyl groups in its structure imparts unique chemical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyl phenyl sulfone as a precursor, which undergoes nucleophilic substitution reactions to introduce the trifluoromethoxy group . The reaction conditions often include the use of strong bases and polar aprotic solvents to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the trifluoromethoxy or trifluoromethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Strong bases such as sodium hydride and polar aprotic solvents like dimethyl sulfoxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a candidate for drug development.
Medicine
In medicinal chemistry, ®-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine is explored for its potential therapeutic applications. Its unique structure may interact with biological targets in ways that non-fluorinated analogs cannot, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and specialty materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of ®-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine involves its interaction with molecular targets through its trifluoromethoxy and trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-1-[3-(trifluoromethyl)phenyl]ethanol: Another fluorinated compound with similar applications in medicinal chemistry and material sciences.
Trifluoromethyl phenyl sulfone: Used as a precursor in the synthesis of various trifluoromethylated compounds.
Uniqueness
®-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups, which confer enhanced stability, lipophilicity, and reactivity. These properties make it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C9H7F6NO |
|---|---|
Molecular Weight |
259.15 g/mol |
IUPAC Name |
(1R)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C9H7F6NO/c10-8(11,12)7(16)5-2-1-3-6(4-5)17-9(13,14)15/h1-4,7H,16H2/t7-/m1/s1 |
InChI Key |
MAMFWZFFEYGAAN-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)[C@H](C(F)(F)F)N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


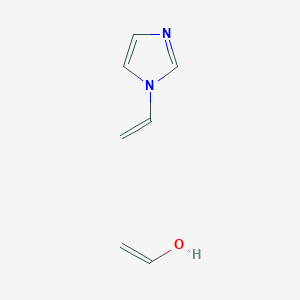

![1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13983749.png)
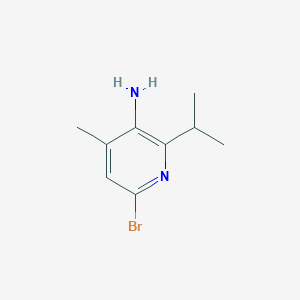
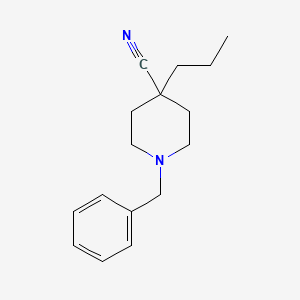
![3-Fluoro-4-(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)benzoic acid](/img/structure/B13983763.png)
